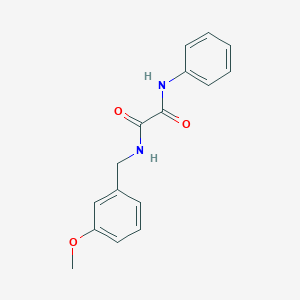

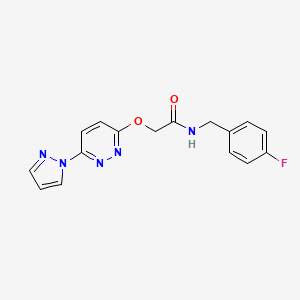

N1-(3-methoxybenzyl)-N2-phenyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(3-methoxybenzyl)-N2-phenyloxalamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a methoxybenzyl group and a phenyl group attached to an oxalamide backbone. Its distinct molecular configuration makes it a subject of study in organic chemistry, medicinal chemistry, and material science.

Mechanism of Action

Target of Action

The primary target of N1-(3-methoxybenzyl)-N2-phenyloxalamide is the Fibroblast growth factor receptor 1 (FGFR1) . FGFR1 is a tyrosine-protein kinase that acts as a cell-surface receptor for fibroblast growth factors and plays an essential role in the regulation of embryonic development, cell proliferation, differentiation, and migration .

Mode of Action

This compound interacts with its target, FGFR1, by inhibiting the fatty acid amide hydrolase (FAAH) in a time-dependent manner . This inhibition is likely irreversible or slowly reversible . The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which are natural neuromodulators in the body that bind to cannabinoid receptors, affecting pain, inflammation, and mood .

Biochemical Pathways

The inhibition of FAAH by this compound affects the endocannabinoid system . This system is involved in a variety of physiological processes including pain-sensation, mood, and memory, and in mediating the psychoactive effects of cannabis .

Pharmacokinetics

The pharmacokinetics of this compound is yet to be fully understood. A related compound, n-3-methoxybenzyl-palmitamide, has been studied and found to have a slow absorption and elimination rate in rats . It is possible that this compound may have similar pharmacokinetic properties.

Result of Action

The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids. This can result in analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .

Biochemical Analysis

Biochemical Properties

N1-(3-methoxybenzyl)-N2-phenyloxalamide has been found to interact with the enzyme Fatty Acid Amide Hydrolase (FAAH) . This interaction is significant as FAAH is responsible for the degradation of endocannabinoids, which are involved in various physiological processes .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with FAAH. By inhibiting FAAH, this compound can potentially influence cell function by modulating the release of neurotransmitters .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with FAAH. It displays significant time-dependent and dose-dependent FAAH inhibitory activity . The mechanism of inhibition is most likely irreversible or slowly reversible .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on FAAH inhibition . This suggests that the compound’s effects may persist over time, potentially influencing cellular function in long-term studies.

Metabolic Pathways

This compound’s interaction with FAAH places it within the endocannabinoid metabolic pathway . Endocannabinoids are metabolized by FAAH, and by inhibiting this enzyme, this compound could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxybenzyl)-N2-phenyloxalamide typically involves the reaction of 3-methoxybenzylamine with phenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, allowing the formation of the desired oxalamide compound. The reaction can be represented as follows:

3-methoxybenzylamine+phenyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxybenzyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(3-methoxybenzyl)-N2-phenyloxalamide has found applications in various scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

- N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide

- N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Uniqueness

N1-(3-methoxybenzyl)-N2-phenyloxalamide is unique due to its specific combination of a methoxybenzyl group and a phenyl group attached to an oxalamide backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-21-14-9-5-6-12(10-14)11-17-15(19)16(20)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGRMZGUNMQZKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-enamide](/img/structure/B2502588.png)

![2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2502592.png)

![N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)pyridine-4-carboxamide](/img/structure/B2502598.png)

![2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide](/img/structure/B2502600.png)

![(E)-N-(2-Amino-2-oxoethyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2502604.png)

![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2502610.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2502611.png)